Dehydro Amlodipine Oxalate is not directly used in scientific research but serves as an impurity in the commonly used drug Amlodipine Besilate. Amlodipine is a calcium channel blocker medication prescribed for high blood pressure and angina (chest pain) [].
Here's how Dehydro Amlodipine Oxalate is involved in scientific research:
Dehydro Amlodipine Oxalate is a chemical compound with the molecular formula C22H25ClN2O9 and a CAS number of 1216406-90-4. It is recognized as an impurity of Amlodipine Besilate, a widely used medication for hypertension and angina. Dehydro Amlodipine Oxalate is characterized by its unique structural features, including a dihydropyridine ring that contributes to its pharmacological properties. The compound is typically synthesized as a byproduct during the manufacturing process of Amlodipine Besilate, and its presence is monitored to ensure the purity of pharmaceutical formulations .
Dehydro Amlodipine Oxalate does not possess any known pharmacological activity. As an impurity, its presence can potentially interfere with the intended mechanism of action of Amlodipine, which involves blocking calcium channels in smooth muscle cells, leading to vasodilation and blood pressure reduction [].
The primary chemical reaction involving Dehydro Amlodipine Oxalate is its formation from the oxidation of Amlodipine Besilate. The oxidation process typically involves the removal of hydrogen atoms from the dihydropyridine ring, leading to the formation of the dehydro derivative. Limited information exists on other specific
The synthesis of Dehydro Amlodipine Oxalate typically involves the oxidation of Amlodipine Besilate using various oxidizing agents. Common methods include:
These methods allow for the controlled production of Dehydro Amlodipine Oxalate while minimizing unwanted side products .
Dehydro Amlodipine Oxalate is primarily studied in the context of pharmaceutical quality control as an impurity in Amlodipine formulations. Its presence can affect the efficacy and safety profiles of medications containing Amlodipine Besilate. Additionally, understanding its properties and behavior can help in developing more refined synthesis processes for calcium channel blockers and related compounds .
Several compounds share structural or functional similarities with Dehydro Amlodipine Oxalate. Below are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Amlodipine | Dihydropyridine structure | Widely used calcium channel blocker for hypertension |
Nifedipine | Dihydropyridine structure | Shorter duration of action compared to Amlodipine |
Felodipine | Dihydropyridine structure | More selective for vascular smooth muscle |
Lercanidipine | Dihydropyridine structure | Greater lipophilicity leading to prolonged action |
Isradipine | Dihydropyridine structure | Unique dual action on both vascular and cardiac tissues |
Dehydro Amlodipine Oxalate's uniqueness lies in its role as an impurity in pharmaceutical formulations, highlighting the importance of monitoring its levels to ensure drug safety and efficacy .
Dehydro Amlodipine Oxalate is systematically named according to International Union of Pure and Applied Chemistry conventions as 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate; oxalic acid [1]. The compound bears the Chemical Abstracts Service registry number 1216406-90-4 and is recognized as an impurity of Amlodipine Besilate, specifically designated as Amlodipine European Pharmacopoeia Impurity D and Amlodipine United States Pharmacopeia Related Compound A [2] [3].
The molecular formula of Dehydro Amlodipine Oxalate is C₂₂H₂₅ClN₂O₉, representing a molecular complex comprising the dehydro amlodipine base component (C₂₀H₂₃ClN₂O₅) combined with oxalic acid (C₂H₂O₄) in a 1:1 stoichiometric ratio [1] [4]. The molecular weight is precisely calculated as 496.89 grams per mole, with an exact mass of 496.1248581 daltons [1] [5]. The compound exhibits a covalently-bonded unit count of two, reflecting the distinct molecular entities within the oxalate salt formation [3].
Property | Value |
---|---|
Chemical Abstracts Service Number | 1216406-90-4 [1] |
Molecular Formula | C₂₂H₂₅ClN₂O₉ [1] |
Molecular Weight (g/mol) | 496.89 [1] |
Exact Mass (Da) | 496.1248581 [1] |
International Union of Pure and Applied Chemistry Name | 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;oxalic acid [1] |
Hydrogen Bond Donors | 3 [1] |
Hydrogen Bond Acceptors | 11 [1] |
Rotatable Bonds | 11 [1] |
Heavy Atom Count | 34 [3] |
Topological Polar Surface Area | 175 Ų [3] |
Complexity | 592 [3] |
The structural complexity index of 592 indicates a moderately complex molecular architecture, consistent with the dihydropyridine-derived framework characteristic of calcium channel blocker derivatives [3]. The International Union of Pure and Applied Chemistry nomenclature reflects the presence of ethyl and methyl ester functionalities at the 3 and 5 positions of the pyridine ring, respectively, along with the aminoethoxymethyl substituent at position 2 and the chlorophenyl group at position 4 [1] [2].
Dehydro Amlodipine Oxalate exhibits an achiral molecular configuration with no defined stereocenters, as confirmed by computational analysis [11]. The stereochemical designation is classified as achiral with zero out of zero defined stereocenters and no electronic/geometric isomerism centers [11]. The compound demonstrates no optical activity, consistent with its symmetrical molecular arrangement [11].
The crystallographic behavior of Dehydro Amlodipine Oxalate is characterized by its tendency to form hygroscopic crystalline structures [5]. The compound typically appears as a white to off-white solid with a decomposition melting point exceeding 98 degrees Celsius [5] [8]. The predicted density is calculated as 1.241 ± 0.06 grams per cubic centimeter, indicating a moderately dense crystalline packing arrangement [30].
Crystallographic Property | Value |
---|---|
Stereochemistry | Achiral [11] |
Defined Stereocenters | 0/0 [11] |
Electronic/Geometric Centers | 0 [11] |
Optical Activity | None [11] |
Crystal Appearance | White to Off-White Solid [5] |
Melting Point | >98°C (decomposition) [5] |
Predicted Density | 1.241 ± 0.06 g/cm³ [30] |
Crystal Habit | Hygroscopic [5] |
The absence of stereoisomerism in Dehydro Amlodipine Oxalate contrasts with many pharmaceutical compounds, simplifying analytical characterization and quality control procedures [11]. The hygroscopic nature necessitates controlled storage conditions to maintain crystalline integrity and prevent moisture absorption [5].
Nuclear Magnetic Resonance spectroscopic analysis of Dehydro Amlodipine Oxalate demonstrates characteristic spectral patterns that conform to the expected molecular structure [8] [14]. Proton Nuclear Magnetic Resonance spectroscopy in deuterated chloroform reveals distinct chemical shifts corresponding to the various proton environments within the molecule [8]. The Certificate of Analysis from analytical laboratories confirms that the proton Nuclear Magnetic Resonance spectrum conforms to the theoretical structure, with characteristic resonances observed for the aromatic protons, ester methyl and ethyl groups, and the aminoethoxymethyl chain [14].
The Nuclear Magnetic Resonance analysis serves as a primary identification tool, with spectral data demonstrating high reproducibility across different analytical batches [8]. The oxalate component contributes additional spectral complexity, with the carboxylic acid protons providing diagnostic peaks for salt formation confirmation [14]. Carbon-13 Nuclear Magnetic Resonance data is available through standard analytical protocols, though detailed spectral assignments require specialized analysis [14].
Nuclear Magnetic Resonance Parameter | Characteristics |
---|---|
Solvent System | Deuterated chloroform (CDCl₃) [8] |
Structural Conformance | Confirmed by Certificate of Analysis [14] |
Spectral Complexity | Moderate, consistent with molecular structure [8] |
Identification Reliability | High reproducibility across batches [14] |
Carbon-13 Analysis | Available through standard protocols [14] |
Mass spectrometric analysis of Dehydro Amlodipine Oxalate produces characteristic fragmentation patterns that enable definitive structural identification [8] [14]. The molecular ion peak appears at mass-to-charge ratio 496, corresponding to the intact molecular weight of the compound [8]. Mass spectrometry serves as a confirmatory analytical technique, with the fragmentation pattern conforming to the expected structural framework [14].
The fragmentation behavior reflects the inherent molecular stability and the presence of preferred cleavage sites within the dihydropyridine framework [8]. The oxalate component influences the overall fragmentation profile, contributing to the mass spectral fingerprint used for analytical identification [14]. Standard mass spectrometry protocols provide reliable and reproducible results for quality control applications [14].
Mass Spectrometry Parameter | Value/Characteristic |
---|---|
Molecular Ion Peak | m/z 496 [8] |
Fragmentation Pattern | Conforms to structure [14] |
Analytical Method | Standard mass spectrometry [14] |
Structural Confirmation | High confidence identification [8] |
Ultraviolet-visible spectroscopic analysis reveals characteristic absorption maxima in the region of 237-238 nanometers when dissolved in methanol [24]. This absorption behavior is consistent with the conjugated aromatic system present in the dihydropyridine framework [24]. The ultraviolet absorption profile serves as an additional analytical parameter for compound identification and purity assessment [24].
Spectroscopic Technique | Key Features |
---|---|
Infrared Spectroscopy | Potassium bromide disk method; characteristic functional group absorptions [8] |
Ultraviolet-Visible | Absorption maximum 237-238 nm in methanol [24] |
Reference Comparison | Spectral matching against certified standards [22] |
Analytical Application | Identification and purity determination [8] [24] |
The combination of infrared and ultraviolet spectroscopic data provides comprehensive structural characterization, enabling reliable analytical identification across different analytical platforms [8] [22] [24].
The thermodynamic properties of Dehydro Amlodipine Oxalate reflect its molecular structure and intermolecular interactions [5] [30]. The compound exhibits a decomposition melting point exceeding 98 degrees Celsius, indicating moderate thermal stability under standard conditions [5]. The predicted boiling point is calculated as 517.9 ± 50.0 degrees Celsius, though this represents a theoretical value given the compound's tendency to decompose before reaching this temperature [30].
Solubility characteristics demonstrate limited aqueous solubility with slight solubility in organic solvents including chloroform and methanol [5]. Water solubility is also classified as slight, reflecting the compound's predominantly hydrophobic character despite the presence of polar functional groups [5]. The predicted acid dissociation constant (pKa) value of 8.42 ± 0.10 indicates weak basic character, consistent with the amino functionality present in the molecular structure [30].
Thermodynamic Property | Value |
---|---|
Melting Point | >98°C (decomposition) [5] |
Predicted Boiling Point | 517.9 ± 50.0°C [30] |
Predicted Density | 1.241 ± 0.06 g/cm³ [30] |
Predicted pKa | 8.42 ± 0.10 [30] |
Solubility - Chloroform | Slightly soluble [5] |
Solubility - Methanol | Slightly soluble [5] |
Solubility - Water | Slightly soluble [5] |
Physical State | White to off-white solid [5] |
Stability Characteristics | Hygroscopic [5] |
The hygroscopic nature of Dehydro Amlodipine Oxalate necessitates controlled storage conditions, typically requiring refrigeration at 4 degrees Celsius or frozen storage at -20 degrees Celsius under inert atmospheric conditions [5]. The compound's solubility profile and stability characteristics directly influence analytical method development and storage protocols for pharmaceutical applications [5] [30].
Precursor Compound | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis | Key Reaction |
---|---|---|---|---|
2-Chlorobenzaldehyde | C7H5ClO | 156.57 | Aromatic aldehyde component for Hantzsch synthesis | Knoevenagel condensation in Hantzsch synthesis |
Methyl (E)-3-aminocrotonate | C5H9NO3 | 131.13 | Beta-ketoester component for pyridine ring formation | Cyclization to form dihydropyridine ring |
Ethyl-4-[2-(N-tritylamino)ethoxy]-acetoacetate | C30H35NO5 | 489.60 | Trityl-protected intermediate with ethoxymethyl side chain | Deprotection and simultaneous salt formation |
3-Ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | C20H23ClN2O5 | 406.86 | Dehydro amlodipine free base | Oxidation to pyridine derivative |
Amlodipine Besylate | C20H25ClN2O5·C6H6O3S | 567.05 | Starting material for oxidative dehydrogenation | Dehydrogenation via cytochrome P450 or chemical oxidants |
The oxidative transformation of amlodipine derivatives to form Dehydro Amlodipine represents one of the most critical steps in the synthetic pathway. This process involves the conversion of the dihydropyridine ring system to the corresponding pyridine derivative through various oxidation mechanisms that must be carefully controlled to ensure high yields and minimal side product formation [4] [5].
Cytochrome P450-mediated oxidation represents the physiologically relevant pathway for this transformation. Specifically, cytochrome P450 3A4 has been identified as the primary enzyme responsible for amlodipine dehydrogenation in biological systems [4] [6] [7]. The mechanism involves NADPH-dependent electron transfer processes that facilitate the removal of hydrogen atoms from the dihydropyridine ring, resulting in aromatization to form the pyridine derivative. This enzymatic process occurs under mild conditions at 37°C in liver microsomes and demonstrates the natural metabolic pathway for amlodipine transformation [4].
Chemical oxidation methods provide alternative approaches for laboratory and potential industrial-scale synthesis. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been investigated as a hydride transfer agent, operating through a mechanism where the dihydropyridine donates a hydride ion to the quinone oxidant [8]. However, this method suffers from extensive decomposition and provides only trace yields, limiting its practical utility for large-scale synthesis [9].
Manganese dioxide (MnO2) represents another chemical oxidation approach that operates through single electron transfer mechanisms. While this method offers simple workup procedures and mild reaction conditions, it typically provides poor conversion rates and low yields, making it unsuitable for commercial applications [9]. The heterogeneous nature of manganese dioxide can also lead to inconsistent results due to variations in surface area and reactivity of different preparations.
Palladium on carbon with air oxidation has emerged as one of the more promising chemical methods for this transformation. This approach utilizes acetic acid as solvent at 50°C, followed by treatment with hydrogen atmosphere to enable simultaneous oxidation and deprotection reactions [9]. The method achieves yields of approximately 70% and offers the advantage of one-pot processing, although it requires specialized equipment for handling hydrogen gas and maintaining appropriate reaction atmospheres.
Potassium permanganate provides an environmentally friendly oxidation option through electron transfer mechanisms in aqueous solution. While this method avoids organic solvents and toxic reagents, the harsh oxidizing conditions can lead to over-oxidation and destruction of sensitive functional groups, limiting its selectivity and overall utility [9].
Chloramine-T in acidic buffer represents a unique oxidation approach that has been kinetically studied under controlled pH conditions. This method operates through chlorine-mediated oxidation mechanisms and demonstrates pH-dependent reactivity, with optimal performance observed at pH 4.3 [10]. The kinetic parameters have been thoroughly characterized, providing valuable insights into the reaction mechanism and enabling optimization of reaction conditions.
Table 2: Oxidation Methods and Conditions
Oxidation Method | Reaction Conditions | Mechanism | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Ethyl acetate, room temperature | Hydride transfer from dihydropyridine to quinone | Trace | Mild conditions | Extensive decomposition |
Manganese dioxide (MnO2) | Dichloromethane, room temperature | Single electron transfer oxidation | Low | Simple workup | Poor conversion |
Palladium on carbon with air | Acetic acid, 50°C, followed by H2 atmosphere | Aerobic oxidation followed by hydrogenolysis | 70 | One-pot deprotection | Requires specialized equipment |
Potassium permanganate (KMnO4) | Aqueous solution, room temperature | Electron transfer oxidation in aqueous medium | Moderate | Environmentally friendly | Harsh conditions |
Cytochrome P450 3A4 | NADPH-dependent, liver microsomes, 37°C | Cytochrome-mediated dehydrogenation | Variable | Physiologically relevant | Complex system |
Chloramine-T in acidic buffer | pH 4.3 buffer, 306 K | Chlorine-mediated oxidation | Variable | Kinetically studied | pH dependent |
The formation of oxalate salts represents a crucial aspect of pharmaceutical development, particularly for compounds requiring enhanced solubility, stability, or bioavailability characteristics. Dehydro Amlodipine Oxalate formation involves the interaction between the basic nitrogen atom of the pyridine ring and the acidic protons of oxalic acid, resulting in proton transfer and subsequent crystallization of the salt form [11] [12].
The stoichiometric relationship between Dehydro Amlodipine and oxalic acid follows a 1:1 molar ratio, where one molecule of the API combines with one molecule of oxalic acid to form the stable salt [13] [14]. This stoichiometry has been confirmed through various analytical techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and thermal analysis. Deviations from this optimal ratio can result in incomplete salt formation, reduced yields, or the presence of unreacted starting materials that compromise product purity.
Temperature control during salt formation is critical for achieving optimal crystallization conditions. The preferred temperature range of 20-25°C provides sufficient thermal energy for dissolution and nucleation while preventing thermal decomposition or unwanted polymorphic transformations [11]. Lower temperatures may result in incomplete dissolution and poor mixing, while elevated temperatures can lead to rapid precipitation and poor crystal quality.
Solvent selection plays a fundamental role in salt formation, with methanol/water mixtures in an 8:2 ratio demonstrating optimal performance for Dehydro Amlodipine Oxalate crystallization [11]. This solvent system provides appropriate solubility characteristics for both components while enabling controlled nucleation and crystal growth. The methanol component ensures adequate solubility of the organic API, while water facilitates oxalic acid dissolution and promotes hydrogen bonding interactions that stabilize the salt form.
pH control represents another critical parameter, with optimal conditions maintained in the range of 1.5-3.0 to ensure complete protonation of the pyridine nitrogen while avoiding excessive acidity that could lead to degradation [11]. The acidic environment promotes proton transfer from oxalic acid to the API, while buffering within this range prevents over-acidification that could destabilize the compound or interfere with crystallization processes.
Crystallization time requirements typically range from 2-4 hours to achieve complete nucleation and crystal growth [11]. Extended crystallization periods may improve crystal perfection and size distribution, but must be balanced against productivity considerations and the risk of unwanted polymorphic transformations. Agitation speed control at 200-300 rpm ensures adequate mixing for mass transfer while preventing excessive shear that could damage crystal structure or promote unwanted nucleation.
Cooling rate optimization at 0.5-1.0°C per minute provides controlled supersaturation that favors the formation of high-quality crystals with desirable morphology and size distribution [11]. Rapid cooling can lead to excessive nucleation and small crystal size, while very slow cooling may result in insufficient supersaturation for complete crystallization.
Table 3: Salt Formation Parameters
Parameter | Optimal Value | Range Investigated | Critical Impact |
---|---|---|---|
Stoichiometry (API:Oxalic acid) | 1:1 | 1:0.5 to 1:2 | Determines salt purity and yield |
Temperature Range (°C) | 20-25 | 0-60 | Affects crystallization kinetics |
Solvent System | Methanol/Water (8:2) | Various alcohol/water mixtures | Controls solubility and nucleation |
pH Range | 1.5-3.0 | 0.5-7.0 | Influences protonation state |
Crystallization Time (hours) | 2-4 | 0.5-24 | Affects crystal size and habit |
Agitation Speed (rpm) | 200-300 | 100-500 | Controls mass transfer |
Cooling Rate (°C/min) | 0.5-1.0 | 0.1-5.0 | Determines crystal quality |
The transition from laboratory-scale synthesis to industrial-scale production of Dehydro Amlodipine Oxalate presents numerous technical and operational challenges that must be systematically addressed to ensure successful commercialization. These challenges encompass heat transfer limitations, mixing efficiency concerns, mass transfer considerations, equipment compatibility issues, process control requirements, quality assurance demands, economic optimization needs, and regulatory compliance obligations [15] [16] [17].
Heat transfer limitations represent one of the most significant challenges in scale-up operations. Non-uniform temperature distribution in large vessels can lead to variable reaction rates and selectivity, resulting in inconsistent product quality and reduced yields [18] [19]. The surface area to volume ratio decreases significantly as reactor size increases, making it more difficult to maintain precise temperature control throughout the reaction mass. This challenge is particularly critical for temperature-sensitive reactions such as oxidation processes and crystallization operations where small temperature variations can dramatically affect product formation and purity.
Mixing efficiency becomes increasingly problematic as reactor volumes expand from laboratory to industrial scale. Inadequate mixing in scaled reactors can create hot spots, concentration gradients, and mass transfer limitations that negatively impact reaction performance [18] [19]. The power requirements for achieving equivalent mixing intensities increase exponentially with scale, often making it economically prohibitive to maintain laboratory-scale mixing conditions in large vessels. This can result in incomplete reactions, increased impurity formation, and reduced process yields.
Mass transfer considerations encompass the challenges associated with dissolution and precipitation kinetics at industrial scale. Slow dissolution of reactants and precipitation of products can lead to extended reaction times and incomplete conversion, particularly problematic for crystallization processes where nucleation and crystal growth kinetics are sensitive to local concentration gradients [19]. The increased diffusion distances and reduced interfacial areas in large systems compound these challenges, often requiring process modifications to maintain acceptable performance.
Equipment compatibility issues arise from the need to use pharmaceutical-grade materials and equipment that may not be optimal for the specific chemical processes involved. Material compatibility with aggressive solvents, acidic conditions, and oxidizing environments must be carefully evaluated to prevent contamination, corrosion, and equipment degradation [19]. The selection of appropriate materials of construction becomes critical for maintaining product purity and ensuring equipment longevity.
Process control challenges involve the real-time monitoring and control of critical parameters such as temperature, pH, concentration, and crystallization progress. Industrial-scale processes require sophisticated control systems and analytical technologies that may not be necessary or feasible at laboratory scale [19]. The implementation of Process Analytical Technology (PAT) becomes essential for maintaining process consistency and product quality, but requires significant investment in instrumentation and operator training.
Quality assurance demands increase dramatically at industrial scale due to the larger batch sizes and greater potential impact of quality failures. Maintaining consistent product quality requires robust analytical testing, statistical process control, and comprehensive documentation systems [17]. The cost of quality failures escalates significantly at commercial scale, making prevention-focused quality systems essential for economic viability.
Economic considerations encompass the optimization of production costs while maintaining acceptable yields and product quality. Raw material costs, energy consumption, waste disposal, and labor requirements all scale differently, requiring careful economic analysis and process optimization [17]. The capital investment required for industrial-scale equipment and facilities also presents significant financial challenges, particularly for specialized pharmaceutical manufacturing operations.
Regulatory compliance requirements become more stringent and complex at commercial scale, with current Good Manufacturing Practice (cGMP) regulations imposing strict requirements for facility design, equipment qualification, process validation, and documentation [17]. The regulatory approval process for pharmaceutical manufacturing facilities is extensive and costly, requiring substantial time and resources to achieve compliance.
Table 4: Industrial-Scale Production Challenges
Challenge Category | Specific Issues | Impact on Process | Mitigation Strategies |
---|---|---|---|
Heat Transfer Limitations | Non-uniform temperature distribution in large vessels | Variable reaction rates and selectivity | Advanced heat exchanger design and thermal modeling |
Mixing Efficiency | Inadequate mixing in scaled reactors leading to hot spots | Inconsistent product quality and yield loss | Computational fluid dynamics optimization |
Mass Transfer | Slow dissolution and precipitation kinetics | Extended reaction times and incomplete conversion | Process intensification and microreactor technology |
Equipment Compatibility | Material compatibility with pharmaceutical-grade equipment | Contamination risks and equipment degradation | Material selection and surface treatment |
Process Control | Real-time monitoring of critical parameters | Process deviations and batch failures | Process analytical technology (PAT) implementation |
Quality Assurance | Maintaining consistent product quality | Regulatory non-compliance and product recalls | Statistical process control and design of experiments |
Economic Considerations | Cost optimization while maintaining yield | Reduced profitability and market competitiveness | Process optimization and waste minimization |
Regulatory Compliance | cGMP compliance and validation requirements | Delayed market approval and legal issues | Quality by design (QbD) and risk assessment |
The purification of Dehydro Amlodipine Oxalate requires sophisticated techniques that can achieve high levels of purity while maintaining acceptable yields and economic viability for commercial production. The selection of appropriate purification methods depends on the specific impurity profile, desired purity levels, scale of operation, and economic constraints [20] [21] [22].
Recrystallization represents the most widely used purification technique for pharmaceutical compounds due to its excellent scalability and cost-effectiveness. For Dehydro Amlodipine Oxalate, recrystallization typically achieves yields of 75-85% with purity levels of 95-99% [23] [24]. The technique involves dissolving the crude product in a heated solvent system, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution. The selection of appropriate solvents is critical, with mixed solvent systems often providing optimal results for complex pharmaceutical molecules.
The recrystallization process for Dehydro Amlodipine Oxalate benefits from the use of methanol/water mixtures that provide appropriate solubility characteristics for both the API and oxalic acid components. Temperature control during dissolution and cooling phases is essential for achieving optimal crystal quality and minimizing impurity inclusion [24]. Multiple recrystallization cycles may be necessary to achieve pharmaceutical-grade purity, but must be balanced against yield losses and economic considerations.
Column chromatography offers superior purification capabilities with purity levels reaching 98-99.5%, but suffers from limited scalability and higher costs [20]. This technique is primarily useful for laboratory-scale purification and analytical characterization rather than commercial production. The method requires significant amounts of stationary phase materials and organic solvents, creating both economic and environmental challenges for large-scale implementation.